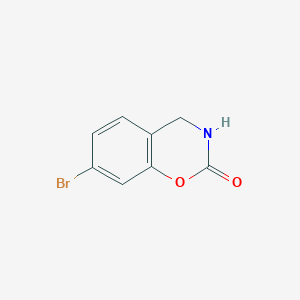
7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one is a heterocyclic compound with a molecular formula of C8H6BrNO2. It is a derivative of benzoxazine, characterized by the presence of a bromine atom at the 7th position and a dihydro-1,3-benzoxazin-2-one core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity .
作用机制
Target of Action
It has been reported that similar compounds have shown anticancer activity . Therefore, it can be inferred that the compound might interact with cellular targets that play a crucial role in cancer progression.
Mode of Action
It has been synthesized as part of a series of compounds with potential anticancer activity . The compound’s interaction with its targets and the resulting changes at the molecular level remain to be elucidated.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-5-bromophenol.
Acylation: The amino group of 2-amino-5-bromophenol is acylated using 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO3) and a phase transfer catalyst like tetra-n-butylammonium bromide (TEBA) in chloroform.
Cyclization: The acylated intermediate undergoes intramolecular cyclization to form the benzoxazine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles.
Oxidation and Reduction:
Cyclization and Condensation: The benzoxazine ring can participate in cyclization and condensation reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
科学研究应用
7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential anticancer, antibacterial, and antiviral activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
相似化合物的比较
Similar Compounds
7-Bromo-3,4-dihydro-2H-1,4-benzoxazine: Similar structure but lacks the carbonyl group at the 2nd position.
7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine: Contains a dioxin ring instead of a benzoxazine ring.
Uniqueness
7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a benzoxazine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
属性
IUPAC Name |
7-bromo-3,4-dihydro-1,3-benzoxazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-6-2-1-5-4-10-8(11)12-7(5)3-6/h1-3H,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQJLAXLGJIXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)OC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide](/img/structure/B2820095.png)
![N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-2-thiophenecarbohydrazide](/img/structure/B2820097.png)
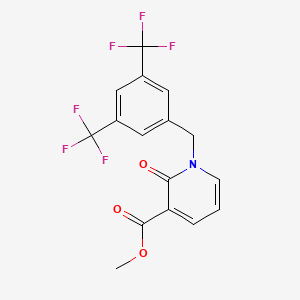
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2820099.png)
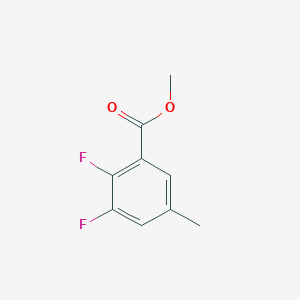
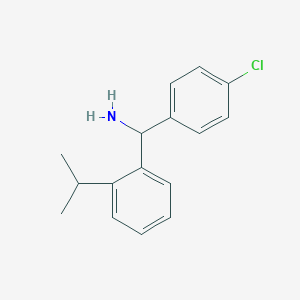
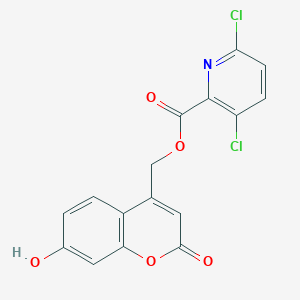
![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide](/img/structure/B2820103.png)
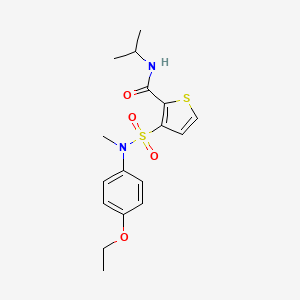
![2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-4-carbonitrile](/img/structure/B2820107.png)
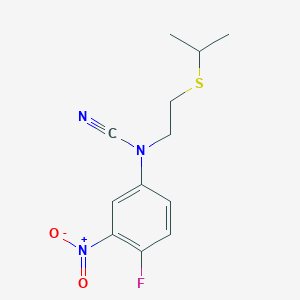
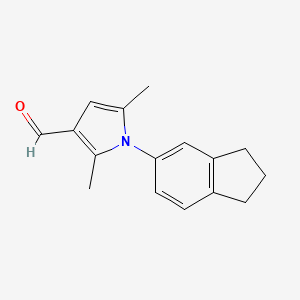
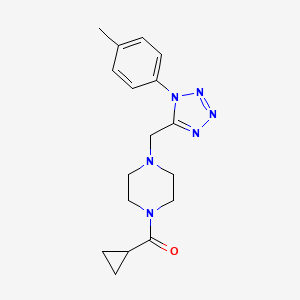
![2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2820115.png)
